molecular formula C17H19NO2 B8447604 N-(2-hydroxyethyl)-N-methyl-2,2-diphenylacetamide

N-(2-hydroxyethyl)-N-methyl-2,2-diphenylacetamide

Cat. No. B8447604
M. Wt: 269.34 g/mol
InChI Key: CWEZWUZFIMDYDQ-UHFFFAOYSA-N
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Patent
US05236956

Procedure details

To a mixture of 9 g (0.12 mole) of N-methylaminoethanol and 17 g (0.12 mole) of potassium carbonate in 100 ml of acetone was added 25 g (0.11 mole) 2,2-diphenylacetylchloride. The mixture was stirred for 0.5 hours and then refluxed for 3 hours. The mixture was cooled and filtered. The salt was extracted with 3×125 ml methylene chloride. The collected organic extracts were evaporated.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH:3](O)[CH3:4].C(=O)([O-])[O-:7].[K+].[K+].[C:12]1([CH:18]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[C:19](Cl)=[O:20])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>CC(C)=O>[OH:7][CH2:4][CH2:3][N:2]([CH3:1])[C:19](=[O:20])[CH:18]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
CNC(C)O
Name
Quantity
17 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)Cl)C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
The salt was extracted with 3×125 ml methylene chloride
CUSTOM
Type
CUSTOM
Details
The collected organic extracts were evaporated

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
OCCN(C(C(C1=CC=CC=C1)C1=CC=CC=C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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